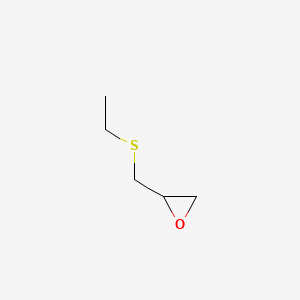
Oxirane, (ethylthiomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes typically involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Types of Reactions:
Ring-Opening Reactions: Oxirane, (ethylthiomethyl)- undergoes nucleophilic ring-opening reactions with various nucleophiles such as water, alcohols, carboxylic acids, and amines. These reactions lead to the formation of β-hydroxypropyl derivatives.
Substitution Reactions: The ethylthiomethyl group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reaction Conditions: Typically carried out in the presence of catalysts such as tertiary amines or under acidic/basic conditions.
Major Products:
β-Hydroxypropyl Derivatives: Formed from ring-opening reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Oxirane, (ethylthiomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of oxirane, (ethylthiomethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The ethylthiomethyl group can also participate in various chemical transformations, adding to the compound’s versatility .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Oxirane (Ethylene Oxide): A simpler oxirane without the ethylthiomethyl group.
Oxetane: A four-membered ring ether with similar reactivity but different ring strain and properties.
Uniqueness: Oxirane, (ethylthiomethyl)- is unique due to the presence of the ethylthiomethyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
53414-23-6 |
|---|---|
Molekularformel |
C5H10OS |
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-(ethylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
KDSVXIGJVLFKOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















